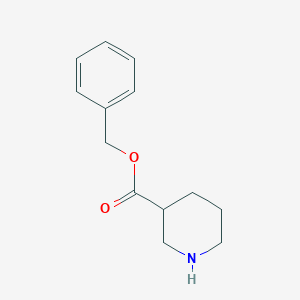

Benzyl piperidine-3-carboxylate

Übersicht

Beschreibung

Benzyl piperidine-3-carboxylate is a piperidine derivative featuring a benzyl ester group at the 3-position of the piperidine ring. Piperidine derivatives are particularly valued in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors and enzymes involved in lipid peroxidation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine-3-carboxylate reacts with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The benzyl ester undergoes hydrolysis under acidic or basic conditions to form piperidine-3-carboxylic acid derivatives.

Mechanistic Insight :

- Acidic conditions promote cleavage of the ester via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

- Basic hydrolysis involves saponification, yielding the carboxylate salt, which can be acidified to the free carboxylic acid .

Reduction Reactions

The ester group and benzylic positions are susceptible to reduction.

Key Findings :

- LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the piperidine ring.

- Catalytic hydrogenation removes the benzyl group, yielding unprotected piperidine-3-carboxylic acid .

Substitution Reactions

The piperidine nitrogen and ester group participate in nucleophilic substitution.

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzylpiperidine-3-carboxylate | 80–85% | |

| Ester → Amide | NH₃, MeOH | Piperidine-3-carboxamide | 65–70% |

Notable Examples :

- Alkylation at the piperidine nitrogen with benzyl bromide under basic conditions forms N-benzyl derivatives, useful in medicinal chemistry .

- Transesterification with amines generates amides, expanding applications in drug design.

Oxidation Reactions

The benzylic position and piperidine ring undergo oxidation under controlled conditions.

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Benzylic oxidation | KMnO₄, H₂O, 100°C | 3-(Benzoyl)piperidine-3-carboxylate | 50–60% | |

| Piperidine ring oxidation | mCPBA, CH₂Cl₂ | Piperidine-N-oxide | 70–75% |

Mechanistic Notes :

- Strong oxidants like KMnO₄ target the benzylic C–H bond, forming a ketone .

- m-Chloroperbenzoic acid (mCPBA) oxidizes the piperidine nitrogen to an N-oxide, altering electronic properties.

Electrophilic Aromatic Substitution

The benzyl group undergoes regioselective substitution.

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(4-Nitrobenzyl)piperidine carboxylate | 55–60% | |

| Bromination | Br₂, FeBr₃ | 3-(4-Bromobenzyl)piperidine carboxylate | 60–65% |

Regioselectivity :

- Electrophilic substitution occurs preferentially at the para position of the benzyl group due to steric and electronic effects .

Ring-Opening and Cyclization

The piperidine ring participates in ring-opening reactions or forms fused heterocycles.

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Ring-opening with Grignard | MeMgBr, THF | Open-chain amino ester | 50–55% | |

| Intramolecular aza-Michael | Organocatalyst, TFA | Fused bicyclic piperidine | 70–75% |

Applications :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl piperidine-3-carboxylate and its derivatives are pivotal in the development of pharmaceutical agents. They serve as intermediates in synthesizing various biologically active compounds, including antipsychotics, analgesics, and anti-inflammatory drugs.

Synthesis of Pharmaceutical Compounds

The compound is utilized to produce 4-arylpiperidine-3-carbinols, which are essential intermediates for synthesizing drugs like paroxetine, an antidepressant used to treat major depressive disorder and anxiety disorders. The synthesis involves reducing aryl-2-piperidones to form these carbinols, which can be further modified to enhance their pharmacological properties .

Antinociceptive Activity

Research highlights the antinociceptive effects of piperidine derivatives, including this compound, through their interaction with opioid receptors. For instance, studies have shown that certain piperidine derivatives exhibit significant activity at the κ-opioid receptor, suggesting potential applications in pain management .

Neuropharmacological Studies

This compound has been investigated for its effects on the central nervous system. Its derivatives have been studied for their potential use in treating neurodegenerative diseases and psychiatric disorders.

Selective Inhibition Studies

Recent advancements have demonstrated that modifications to the benzyl piperidine structure can lead to compounds with selective inhibition properties against specific enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). This selectivity is crucial for developing drugs with fewer side effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological profiles. Variations in substituents can significantly influence the compound's efficacy and selectivity.

Computational Studies

In silico studies have been employed to predict the biological activity of various derivatives of this compound. These computational models help identify promising candidates for further synthesis and testing .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Wirkmechanismus

The mechanism of action of benzyl piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit cholinesterase receptors, leading to increased levels of neurotransmitters in the brain .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to benzyl piperidine-3-carboxylate, as indicated by computational similarity scores (e.g., Tanimoto coefficients ≥0.93) :

| Compound Name | CAS Number | Molecular Formula | Substituents/Modifications | Similarity Score |

|---|---|---|---|---|

| This compound | Not Provided | C₁₃H₁₅NO₂ | 3-carboxylate, benzyl ester | Reference |

| 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | 310454-53-6 | C₁₆H₁₉NO₄ | 1-benzyl, 3-ethyl ester | 0.93 |

| Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | 167414-75-7 | C₁₉H₂₃NO₅ | 4-position: ethoxypropanoyl group | 0.93 |

| 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid | 78190-11-1 | C₁₄H₁₇NO₄ | Free carboxylic acid at 3-position | 0.93 |

Key Structural Differences :

- Position of Substituents: Derivatives such as 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate feature dual ester groups at the 1- and 3-positions, enhancing steric bulk and lipophilicity compared to the mono-ester structure of this compound.

- Functional Groups: The presence of ethoxypropanoyl () or free carboxylic acid () groups alters reactivity and solubility. For example, free carboxylic acids may exhibit higher polarity, impacting bioavailability .

Antioxidant and Neuroprotective Effects

- This compound: No direct data on antioxidant activity, but structural analogs with phenolic substituents (e.g., Compound 2 in ) inhibit lipid peroxidation with efficacy comparable to trolox (vitamin E analog) .

- Ethoxypropanoyl-substituted analogs (): Lack antioxidant moieties (e.g., phenolic -OH), suggesting reduced activity in lipid peroxidation assays .

Pharmacological Relevance

- Piperidine Conformation : Crystallographic studies () emphasize that bioactivity depends on ring conformation and stereochemistry. For example, ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate exhibits distinct binding modes due to its tetrahydropyridine scaffold .

Key Differences :

- Amino-substituted derivatives () require stricter handling due to uncharacterized toxicity, whereas ethoxy-substituted analogs () are more stable .

Physicochemical Properties

Biologische Aktivität

Benzyl piperidine-3-carboxylate is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article delves into its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a derivative of the piperidine family, characterized by a benzyl group attached to the piperidine ring. Its chemical structure can be represented as follows:

This compound exhibits unique properties that influence its biological activity, particularly its interaction with various biomolecules.

This compound primarily acts as an acetylcholinesterase inhibitor . This inhibition leads to increased levels of acetylcholine in synaptic clefts, which is crucial for neurotransmission in the central nervous system. The compound binds to the catalytic site of acetylcholinesterase, forming stable interactions with key amino acid residues, thus preventing the breakdown of acetylcholine .

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cholinergic Signaling : By inhibiting acetylcholinesterase, it enhances cholinergic signaling, which can affect cognitive functions and memory.

- Cellular Metabolism : It influences gene expression and cellular metabolism, potentially impacting various physiological processes.

Biological Activity Spectrum

Research indicates that this compound exhibits a broad spectrum of biological activities:

Case Studies and Research Findings

- Neurodegenerative Diseases : Studies show that this compound has potential therapeutic effects against neurodegenerative diseases like Alzheimer's by inhibiting both acetylcholinesterase and butyrylcholinesterase enzymes. This dual inhibition is crucial for improving cognitive function and memory retention in affected individuals .

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including pancreatic cancer cells. It has shown synergistic effects when combined with chemotherapeutic agents like gemcitabine, enhancing the overall efficacy of cancer treatments .

- Pain Management : The analgesic properties of this compound have been explored in models of neuropathic pain, where it demonstrated significant pain relief through its action on neurotransmitter systems involved in pain perception .

Future Directions

The ongoing research into this compound suggests its potential as a lead compound for drug development targeting various diseases:

- Alzheimer's Disease : Further investigations into its dual inhibition properties may lead to new treatments for cognitive decline.

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for developing novel anticancer therapies.

- Pain Management : Its analgesic effects warrant further exploration in clinical settings for chronic pain conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl piperidine-3-carboxylate?

this compound is typically synthesized via coupling reactions or esterification. For example, carbodiimide-based coupling agents like EDC and HOBt are used to activate carboxylic acid intermediates, followed by reaction with piperidine derivatives . Esterification of piperidine-3-carboxylic acid with benzyl alcohol under acidic or enzymatic conditions is another route . Purification often involves column chromatography or recrystallization to achieve >95% purity, as residual solvents or unreacted starting materials can interfere with downstream applications .

Q. What analytical techniques are essential for structural characterization?

- X-ray crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise stereochemical and conformational data .

- NMR spectroscopy : H and C NMR confirm functional groups (e.g., benzyl ester peaks at δ 5.1–5.3 ppm for CHPh) and piperidine ring conformation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO with exact mass 217.1103) .

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as toxicity data are incomplete .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture, to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

- Reaction optimization : Screen solvents (e.g., DCM vs. THF), adjust stoichiometry (1.2–1.5 equivalents of benzyl alcohol), and use catalysts like DMAP for esterification .

- Kinetic modeling : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., acyl transfer in coupling reactions) .

- Purification : Employ gradient elution in flash chromatography (e.g., 20–70% ethyl acetate/hexanes) to isolate high-purity product .

Q. How do computational methods aid in studying conformational dynamics?

- Molecular dynamics (MD) simulations : Analyze piperidine ring puckering (e.g., chair vs. boat conformations) and benzyl group rotation barriers using software like GROMACS .

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic or electrophilic reactions .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Purity verification : Use LC-MS to rule out impurities (e.g., residual solvents or by-products) that may skew bioassays .

- Stereochemical validation : Confirm enantiopurity via chiral HPLC or X-ray crystallography, as minor stereoisomers can exhibit divergent activity .

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .

Q. What strategies mitigate impurities in final products?

Eigenschaften

IUPAC Name |

benzyl piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFIILJDODEYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540226 | |

| Record name | Benzyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97231-90-8 | |

| Record name | Benzyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.